4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE
Overview
Description
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of fluorophenyl, thiazole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylacryloyl chloride with thiosemicarbazide to form an intermediate, which is then reacted with 1,3-thiazole-2-amine and benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazole and fluorophenyl groups but differs in the presence of a chloro group and the absence of the benzenesulfonamide moiety.
ETHYL (2-[(4-NITROANILINO)CARBOTHIOYL]AMINO]-1,3-THIAZOL-4-YL)ACETATE: Contains a thiazole ring and a carbothioyl group but has different substituents and lacks the fluorophenyl and benzenesulfonamide groups.
Uniqueness
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S3/c20-14-4-1-13(2-5-14)3-10-17(25)23-18(28)22-15-6-8-16(9-7-15)30(26,27)24-19-21-11-12-29-19/h1-12H,(H,21,24)(H2,22,23,25,28)/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROOFIJOJHJQM-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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